3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide
Overview
Description
3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide, also known as CNFA, is a chemical compound that has gained attention for its potential applications in scientific research. CNFA is a synthetic compound that is used in various fields of research, including biochemistry and pharmacology.
Mechanism of Action
3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide has been shown to inhibit the activity of PTPs by binding to the active site of the enzyme. This leads to the dephosphorylation of various signaling molecules, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and ROS production. It has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution must be taken when handling this compound in lab experiments.
Future Directions
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for cancer treatment. Another potential direction is the investigation of its effects on other signaling pathways involved in cellular processes. Additionally, the development of more selective inhibitors of PTPs, based on the structure of this compound, could lead to the development of more effective therapeutic agents.
Scientific Research Applications
3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)acrylamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. It has been investigated as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are involved in regulating various cellular processes. This compound has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(2-fluorophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-7-5-10(9-14(11)19(21)22)6-8-15(20)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,20)/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPCUDUCZBSAM-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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